molecular formula C17H13NO3 B1363742 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438219-85-3

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1363742
CAS No.: 438219-85-3
M. Wt: 279.29 g/mol
InChI Key: WAHCUXNTPSKLRO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyphenyl group, a methyl group, and a carboxylic acid group attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states and influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to have beneficial effects, such as reducing oxidative stress and inflammation . High doses can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as glucose and lactate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and influence cellular energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid and methyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyquinoline-4-carboxylic acid
  • 6-Methylquinoline-4-carboxylic acid
  • 2-(2-Hydroxyphenyl)quinoline

Uniqueness

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHCUXNTPSKLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425362
Record name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-85-3
Record name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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